
5-(4-Boc-aminophenyl)-2-hydroxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Boc-aminophenyl)-2-hydroxypyridine is an organic compound that features a pyridine ring substituted with a hydroxyl group at the 2-position and a 4-Boc-aminophenyl group at the 5-position. The Boc (tert-butoxycarbonyl) group is a common protecting group for amines in organic synthesis, making this compound valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Boc-aminophenyl)-2-hydroxypyridine typically involves the following steps:
Formation of 4-Boc-aminophenylboronic acid: This is achieved by reacting 4-aminophenylboronic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Suzuki-Miyaura Coupling: The 4-Boc-aminophenylboronic acid is then coupled with 2-bromopyridine using a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., potassium carbonate) in a suitable solvent like toluene or ethanol. This reaction forms the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and greener solvents.
Chemical Reactions Analysis
Types of Reactions
5-(4-Boc-aminophenyl)-2-hydroxypyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Trifluoroacetic acid (TFA), dichloromethane (DCM).
Major Products Formed
Oxidation: Formation of 5-(4-Boc-aminophenyl)-2-pyridone.
Reduction: Formation of 5-(4-Boc-aminophenyl)-2-aminopyridine.
Substitution: Formation of 5-(4-aminophenyl)-2-hydroxypyridine.
Scientific Research Applications
5-(4-Boc-aminophenyl)-2-hydroxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds, such as enzyme inhibitors or receptor ligands.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Boc-aminophenyl)-2-hydroxypyridine depends on its specific application. In general, the Boc protecting group can be removed to reveal the free amine, which can then interact with various molecular targets. The hydroxyl group on the pyridine ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
5-(4-Aminophenyl)-2-hydroxypyridine: Lacks the Boc protecting group, making it more reactive but less stable.
5-(4-Boc-aminophenyl)-2-methoxypyridine: Similar structure but with a methoxy group instead of a hydroxyl group, affecting its reactivity and solubility.
5-(4-Boc-aminophenyl)-2-pyridone:
Uniqueness
5-(4-Boc-aminophenyl)-2-hydroxypyridine is unique due to the presence of both the Boc-protected amine and the hydroxyl group on the pyridine ring. This combination of functional groups allows for versatile chemical modifications and applications in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl N-[4-(6-oxo-1H-pyridin-3-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-13-7-4-11(5-8-13)12-6-9-14(19)17-10-12/h4-10H,1-3H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFBQZHSVVNPEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
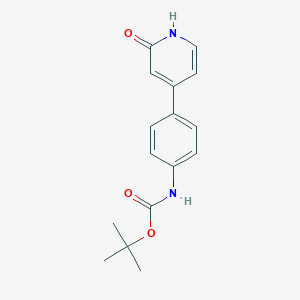
![3-HYDROXY-2-[3-(PYRROLIDINYLSULFONYL)PHENYL]PYRIDINE](/img/structure/B6369009.png)
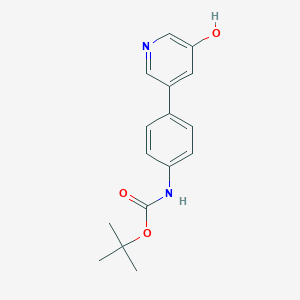
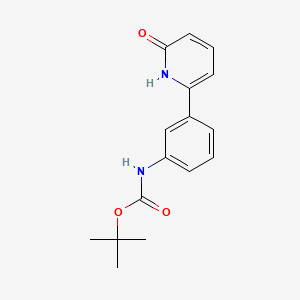
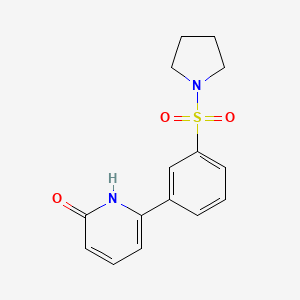




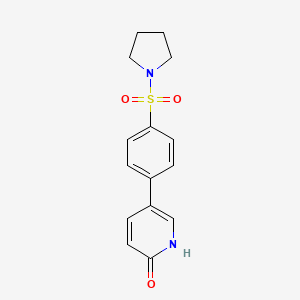
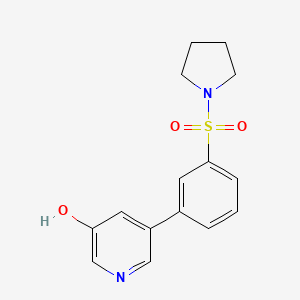
![2-Hydroxy-6-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369093.png)


